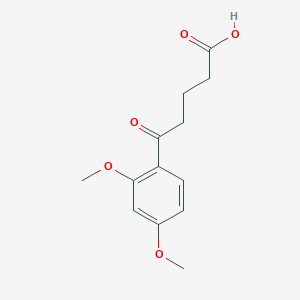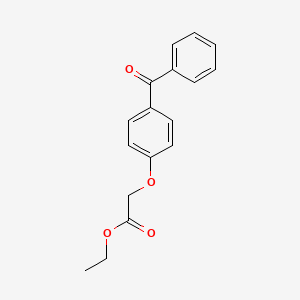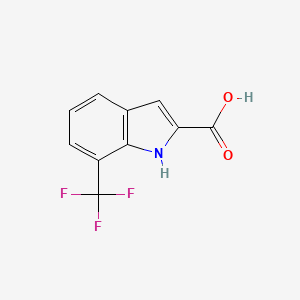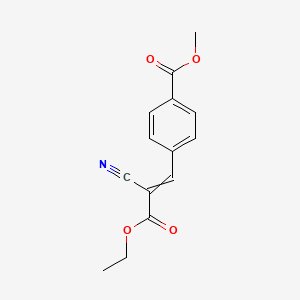
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
概要
説明
1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as nitrophenyl-substituted pyrroles. It is characterized by a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, substituted with a nitrophenyl group and an aldehyde functional group. This compound serves as an important intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrrole-2-carbaldehyde derivatives has been explored in several studies. For instance, a straightforward synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been reported, which involves the condensation with o-phenylenediamine . Another study describes a one-pot cascade approach to synthesize 5,6-dihydroindolizines and indolizines from pyrrole-2-carbaldehydes and nitroethylenes, suggesting the versatility of pyrrole-2-carbaldehydes in synthesizing complex heterocycles . These methods highlight the reactivity of the aldehyde group in pyrrole derivatives and its utility in constructing diverse molecular architectures.
Molecular Structure Analysis
The molecular structure of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not directly discussed in the provided papers. However, the structure can be inferred from related compounds. The presence of the nitro group on the phenyl ring and the aldehyde group on the pyrrole ring would influence the electronic properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can undergo .
Chemical Reactions Analysis
The chemical reactivity of pyrrole-2-carbaldehydes is demonstrated through various reactions. For example, the formation of Schiff bases from 1-vinyl-1H-pyrrole-2-carbaldehydes indicates the reactivity of the aldehyde group towards nucleophiles . Additionally, the interaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes suggests that nitro-substituted pyrrole derivatives can undergo condensation reactions to form new C=C bonds . These reactions are indicative of the potential transformations that 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not explicitly detailed in the provided papers. However, the intense fluorescence of related 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles suggests that nitrophenyl-substituted pyrroles could exhibit interesting optical properties . The solubility of similar compounds, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, in aqueous media indicates that the substitution pattern on the pyrrole ring can significantly affect the solubility of these compounds .
科学的研究の応用
1. Synthesis of Heterocyclic Compounds
- Research shows that pyrrole-2-carbaldehydes can be used to synthesize various heterocyclic compounds, such as 5,6-dihydroindolizines and indolizines, which have potential applications in pharmaceuticals and materials science (Zhong, Zhu, & Zou, 2017).
2. Applications in Organic Synthesis
- Studies have demonstrated the use of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde in the catalyst-free and solvent-free synthesis of various organic compounds. This approach is noted for its eco-friendliness and efficiency (Niknam & Mojikhalifeh, 2014).
3. Role in Supramolecular Chemistry
- The compound has been used in the creation of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. This application is significant in the field of supramolecular chemistry and materials science (Giannopoulos et al., 2014).
4. Contribution to Conducting Polymers
- In the field of conducting polymers, 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde derivatives have been synthesized and used for the production of soluble polymers, which are applicable in electrochromic devices. This highlights its role in advanced materials and electronics (Variş et al., 2006).
5. Antimicrobial Activity
- Schiff bases of chitosan incorporating derivatives of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde have been synthesized and tested for antimicrobial activity. These compounds demonstrated activity against various bacteria and fungi, indicating potential applications in biomedicine and pharmacology (Hamed et al., 2020).
特性
IUPAC Name |
1-(2-nitrophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-9-4-3-7-12(9)10-5-1-2-6-11(10)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICLRBZPFXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405858 | |
| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33265-61-1 | |
| Record name | 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33265-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why did 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde not undergo the Morita–Baylis–Hillman reaction, unlike its imidazole analogue?
A1: While the paper doesn't delve into the specific reasons for this difference in reactivity, it highlights a key observation: 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde did not participate in the Morita–Baylis–Hillman reaction under the tested conditions []. This suggests that the electronic and/or steric properties conferred by the pyrrole ring in this specific molecule may hinder the reaction. Further investigation, potentially through computational chemistry approaches, could provide more detailed explanations for this observed lack of reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)







